Terebic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

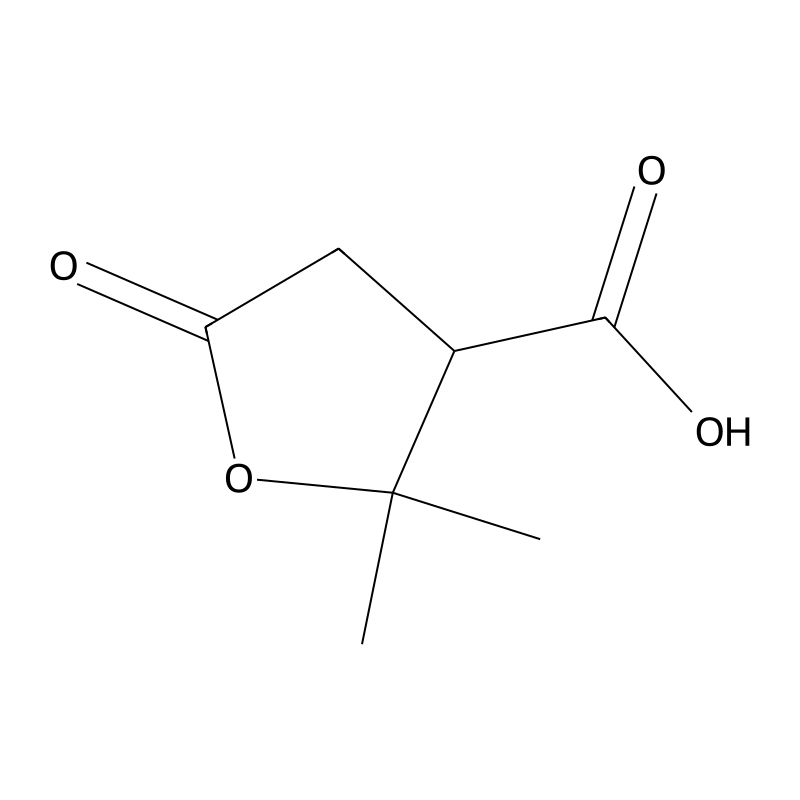

Terebic acid (CAS 79-91-4), also known as 2,2-dimethylparaconic acid, is a substituted gamma-butyrolactone carboxylic acid derived from the oxidation of α-pinene [1]. It features a distinctive oxolane ring and a sterically demanding gem-dimethyl group. With a relatively high melting point of approximately 176 °C (449.28 K) and low aqueous solubility, it acts as a highly stable semivolatile organic compound [2]. In industrial and research procurement, terebic acid is prioritized as a structurally rigid building block for synthesizing agrochemicals, pharmaceutical intermediates, and moisture-resistant biodegradable polymers, where its steric bulk provides superior hydrolytic and thermal stability compared to un-substituted analogs [1].

Substituting terebic acid with generic aliphatic dicarboxylic acids (such as succinic acid) or un-substituted paraconic acid fundamentally alters the material's thermal and hydrolytic profile [1]. The critical differentiator is the gem-dimethyl group adjacent to the lactone ring, which provides significant steric hindrance. This structural bulk restricts aqueous solvation, granting terebic acid an unexpectedly low water solubility compared to its oxygen-to-carbon ratio, and elevates its melting point to 449.28 K [1]. Using a less sterically hindered or more polar analog in polymer or formulation contexts leads to premature hydrolysis, altered phase transition temperatures, and excessive moisture uptake, ultimately compromising the stability and processability of the final matrix[1].

Superior Thermal Stability for High-Temperature Processing

Terebic acid demonstrates exceptional solid-state stability compared to related α-pinene oxidation derivatives. Differential Scanning Calorimetry (DSC) measurements confirm a melting temperature of 449.28 K for terebic acid, which is significantly higher than that of pinanediol (329.26 K) and diaterpenylic acid acetate (394.28 K)[1]. This elevated melting point ensures that the compound remains stable during intensive compounding or high-temperature formulation steps without undergoing premature phase transitions [1].

| Evidence Dimension | Melting Temperature (Tfus) |

| Target Compound Data | 449.28 K |

| Comparator Or Baseline | Pinanediol (329.26 K) |

| Quantified Difference | +120.02 K higher melting point |

| Conditions | Differential Scanning Calorimetry (DSC) analysis |

Allows for higher processing temperatures in polymer synthesis and limits thermal degradation during the formulation of solid-state agrochemicals.

Steric-Driven Reduction in Aqueous Solubility

Despite possessing a relatively high oxygen-to-carbon (O/C) ratio of 0.57, terebic acid exhibits very low aqueous solubility compared to structurally related analogs [1]. The presence of the rigid gamma-lactone ring and the bulky gem-dimethyl group sterically restricts water solvation. In direct contrast, pinanediol (despite a lower O/C ratio of 0.2) and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA, O/C ratio of 0.75) show high to very good water solubility [1]. This restricted solubility makes terebic acid an excellent building block for moisture-resistant materials.

| Evidence Dimension | Aqueous Solubility Profile |

| Target Compound Data | Very low solubility (O/C = 0.57) |

| Comparator Or Baseline | Pinanediol (High solubility, O/C = 0.2) and MBTCA (Very good solubility, O/C = 0.75) |

| Quantified Difference | Lowest solubility among tested α-pinene oxidation products despite high oxygen content |

| Conditions | Dynamic method correlated with Wilson, NRTL, and UNIQUAC equations |

Essential for synthesizing hydrophobic polymer matrices or coatings that require resistance to hydrolytic degradation in humid environments.

Low Volatility for Long-Term Matrix Stability

Terebic acid functions as a stable semivolatile organic compound (SVOC) with a high vaporization enthalpy of 85 ± 11 kJ/mol and a low saturation concentration of 2.6 ± 1.2 μg/m³ at 298 K [1]. This low volatility prevents premature outgassing during curing processes and ensures long-term retention within polymer networks or active ingredient formulations, distinguishing it from lighter, more volatile monoterpene derivatives that readily partition into the gas phase [1].

| Evidence Dimension | Saturation Concentration and Vaporization Enthalpy |

| Target Compound Data | 2.6 ± 1.2 μg/m³ at 298 K; 85 kJ/mol |

| Comparator Or Baseline | Highly volatile monoterpene precursors |

| Quantified Difference | Classified as an SVOC with strong condensed-phase retention |

| Conditions | High-resolution time-of-flight mass spectrometry and atmospheric simulation chambers |

Prevents mass loss and structural weakening due to outgassing in cured resins, adhesives, and long-acting agricultural formulations.

Synthesis of Moisture-Resistant Biodegradable Polymers

Utilizing its unexpectedly low aqueous solubility and high melting point (449.28 K), terebic acid serves as a robust monomer for creating biodegradable polyesters and polyurethanes [1]. The gem-dimethyl group protects the ester linkages from premature hydrolysis, ensuring the polymer maintains its mechanical integrity in humid environments.

Chiral Building Block for Agrochemicals

The gem-dimethyl substituted gamma-lactone structure provides essential steric hindrance, making it a valuable intermediate in the synthesis of stable, long-acting herbicides and fungicides[1]. Its low volatility (saturation concentration of 2.6 μg/m³) ensures that the active ingredients remain stable and do not outgas rapidly after field application [2].

Pharmaceutical Intermediate for Conformationally Rigid APIs

The structural rigidity of the oxolane ring and its specific stereochemistry are leveraged to synthesize active pharmaceutical ingredients (APIs) requiring precise spatial configurations [1]. The thermal stability of terebic acid allows it to withstand aggressive, high-temperature synthetic coupling steps without degrading.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant